molecular formula C22H26N6O4S B11203313 N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide

Cat. No.: B11203313
M. Wt: 470.5 g/mol
InChI Key: JVKKEKKKUYYARQ-UHFFFAOYSA-N
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Description

N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazolopyrimidine core, followed by the introduction of the piperidine and carbamoyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolopyrimidine moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(1-piperidinyl)-4-thiazolylcarboxamide
  • N-Ethyl-2-(4-methoxyphenyl)-4-thiazolylcarboxamide
  • N-(4-Methoxyphenyl)-2-(1-piperidinyl)-4-pyrimidinylcarboxamide

Uniqueness

N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the thiazolopyrimidine core and the piperidine moiety provides a distinct structural framework that can interact with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-ethyl-1-[6-[2-(4-methoxyanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H26N6O4S/c1-3-23-20(30)14-5-4-10-27(11-14)22-26-19-18(33-22)21(31)28(13-24-19)12-17(29)25-15-6-8-16(32-2)9-7-15/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,23,30)(H,25,29)

InChI Key

JVKKEKKKUYYARQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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